molecular formula C32H50 B1627850 1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene CAS No. 211809-70-0

1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene

Cat. No. B1627850
CAS RN: 211809-70-0
M. Wt: 434.7 g/mol
InChI Key: KOJNSQDUDBOUPL-UHFFFAOYSA-N
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Description

1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene, commonly known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPB is a non-toxic and non-fluorescent molecule that has been used in various scientific studies as a probe for fluorescence imaging and sensing applications.

Mechanism of Action

DMPB works by binding to specific molecules or structures in cells and emitting fluorescence when excited by light. The mechanism of action of DMPB is based on the principle of fluorescence resonance energy transfer (FRET), where the energy from the excited state of the donor molecule (DMPB) is transferred to the acceptor molecule, resulting in fluorescence emission.
Biochemical and Physiological Effects:
DMPB has been shown to have no significant biochemical or physiological effects on cells and tissues, making it an ideal candidate for biological applications. It does not interfere with the normal functioning of cells and can be used for long-term imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using DMPB in lab experiments include its high photostability, low toxicity, and non-fluorescence, which make it an ideal candidate for long-term imaging studies. However, the limitations of using DMPB include its relatively low quantum yield and limited spectral range, which may affect its sensitivity and specificity in certain applications.

Future Directions

There are several future directions for the use of DMPB in scientific research. One potential application is the development of DMPB-based sensors for the detection of specific biomolecules and disease markers. Another potential direction is the use of DMPB for in vivo imaging studies, where its non-toxic and non-fluorescent properties make it an ideal candidate for long-term imaging studies in living organisms. Finally, the development of new synthesis methods for DMPB and its derivatives may lead to the discovery of new applications and properties.

Scientific Research Applications

DMPB has been extensively used in scientific research as a fluorescent probe for imaging and sensing applications. Its unique properties, such as high photostability, low toxicity, and non-fluorescence, make it an ideal candidate for various biological applications. DMPB has been used to study the localization and trafficking of proteins, DNA, and RNA in live cells, as well as for the detection of reactive oxygen species and metal ions.

properties

IUPAC Name

1,4-bis(3,7-dimethyloctyl)-2,5-bis(prop-1-ynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50/c1-9-13-29-23-32(22-20-28(8)18-12-16-26(5)6)30(14-10-2)24-31(29)21-19-27(7)17-11-15-25(3)4/h23-28H,11-12,15-22H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJNSQDUDBOUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=C(C=C1CCC(C)CCCC(C)C)C#CC)CCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584557
Record name 1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene

CAS RN

211809-70-0
Record name 1,4-Bis(3,7-dimethyloctyl)-2,5-di(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Di(3',7'-dimethyloctyl)-1,4-di-1-propynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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